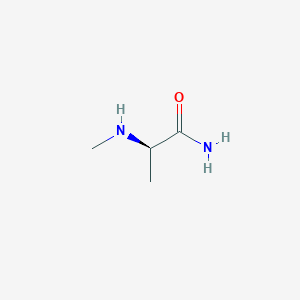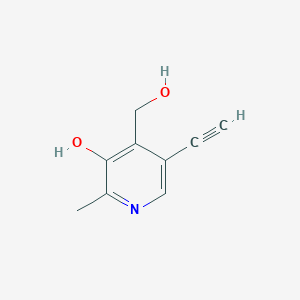
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-methylpyridine followed by hydroxymethylation and ethynylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are frequently employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-oxo-4-hydroxymethyl-5-ethynylpyridine.
Reduction: Formation of 2-Methyl-3-hydroxy-4-hydroxymethyl-5-ethylpyridine.
Substitution: Formation of 2-Methyl-3-hydroxy-4-chloromethyl-5-ethynylpyridine.
科学的研究の応用
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl and ethynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-3-hydroxy-5-ethynylpyridine: Lacks the hydroxymethyl group at the 4-position.
3-Hydroxy-4-hydroxymethyl-5-ethynylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-hydroxy-4-hydroxymethylpyridine: Lacks the ethynyl group at the 5-position.
Uniqueness
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h1,4,11-12H,5H2,2H3 |
InChIキー |
IXBFPLHNJONHNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
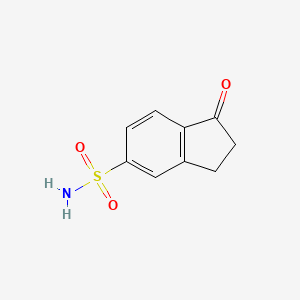


![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
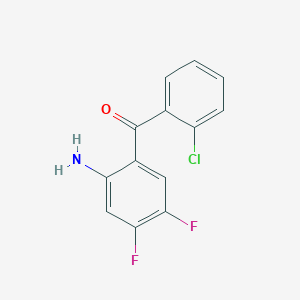
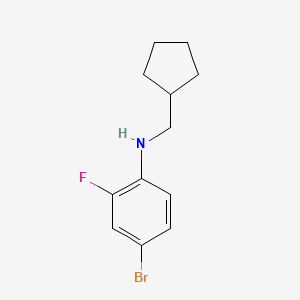
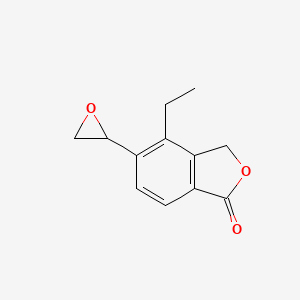
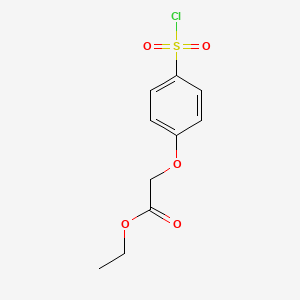
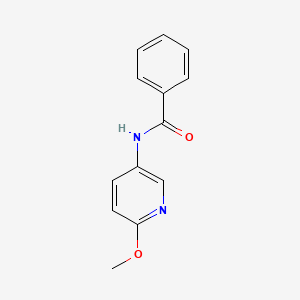
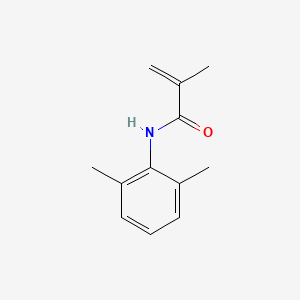
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)
